molecular formula C21H25N3OS B12778354 2-(4-ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole CAS No. 13451-68-8

2-(4-ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole

Cat. No.: B12778354
CAS No.: 13451-68-8
M. Wt: 367.5 g/mol
InChI Key: NQKJBMCLBFPXKW-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole is a complex organic compound that features a benzimidazole core structure substituted with a 4-ethoxyphenyl group and a pyrrolidin-1-ylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of 4-Ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halide and a suitable base.

    Attachment of Pyrrolidin-1-ylethyl Group: The pyrrolidin-1-ylethyl group can be attached through a nucleophilic substitution reaction involving pyrrolidine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    Etonitazene: A benzimidazole derivative with potent opioid effects.

    Metonitazene: Another benzimidazole opioid with similar properties.

    Isotonitazene: Known for its high potency as an opioid.

Uniqueness

2-(4-Ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other benzimidazole derivatives. Its combination of the 4-ethoxyphenyl and pyrrolidin-1-ylethyl groups may result in unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

13451-68-8

Molecular Formula

C21H25N3OS

Molecular Weight

367.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole

InChI

InChI=1S/C21H25N3OS/c1-2-25-17-9-11-18(12-10-17)26-21-22-19-7-3-4-8-20(19)24(21)16-15-23-13-5-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3

InChI Key

NQKJBMCLBFPXKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2CCN4CCCC4

Origin of Product

United States

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